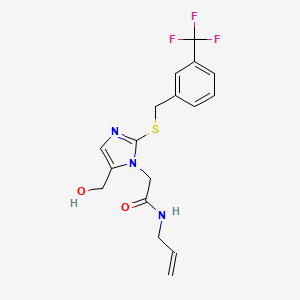

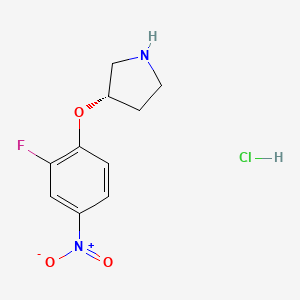

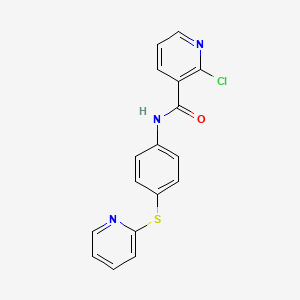

![molecular formula C22H20N4O2S B2590971 3-(4-{2-[甲基(2-吡啶基)氨基]乙氧基}苯基)-1H-吡唑-1-基(2-噻吩基)甲苯酮 CAS No. 477713-84-1](/img/structure/B2590971.png)

3-(4-{2-[甲基(2-吡啶基)氨基]乙氧基}苯基)-1H-吡唑-1-基(2-噻吩基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-benzaldehyde derivatives has been described . This compound is an intermediate in the synthesis of Rosiglitazone, an oral antidiabetic agent .Molecular Structure Analysis

The structure of similar compounds has been solved using dual-space algorithms and refined by full-matrix least squares against F2 .科学研究应用

Leukemia Treatment

Imatinib, the active pharmaceutical ingredient in this compound, is widely used to treat chronic myelogenic leukemia. It specifically inhibits tyrosine kinases, which play a crucial role in cancer cell growth and proliferation . The compound’s structural features allow it to bind to an inactive Abelson tyrosine kinase domain, forming hydrogen bonds and hydrophobic interactions. Further studies have revealed different conformations of Imatinib in single crystals and ligand–protein complexes .

Analgesic and Anti-Inflammatory Properties

While not directly related to leukemia treatment, some derivatives of this compound have shown significant analgesic and anti-inflammatory activities . Further exploration of these properties could lead to novel pain management strategies.

Polymorphism and Enhanced Efficacy

The compound exhibits polymorphism, with different crystal forms. For instance, a new polymorph of Imatinib demonstrated higher efficacy (66%) compared to the initial form (50%) in animal studies . Investigating the relationship between crystal structure and biological activity could yield valuable insights.

Synthesis of Thiazolo[3,2-a]pyrimidines

Researchers have developed efficient synthetic procedures for thiazolo[3,2-a]pyrimidines using related compounds. Singh et al. reported a method involving the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . These thiazolo derivatives may have diverse biological activities beyond leukemia treatment.

属性

IUPAC Name |

[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-25(21-6-2-3-12-23-21)14-15-28-18-9-7-17(8-10-18)19-11-13-26(24-19)22(27)20-5-4-16-29-20/h2-13,16H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGPALXBIQRTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)

![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)